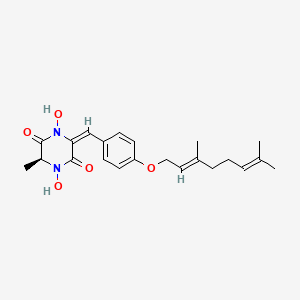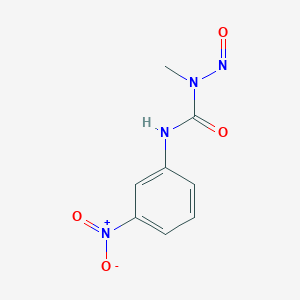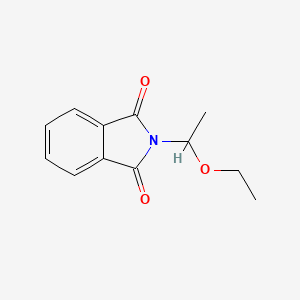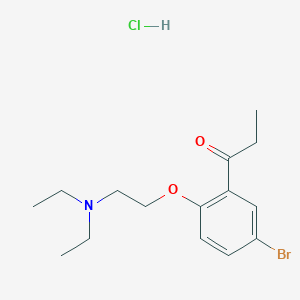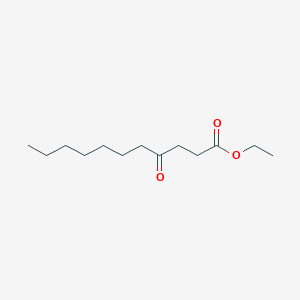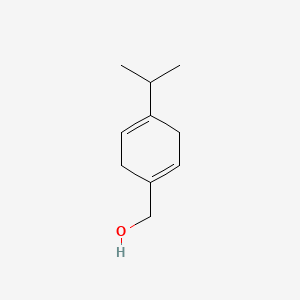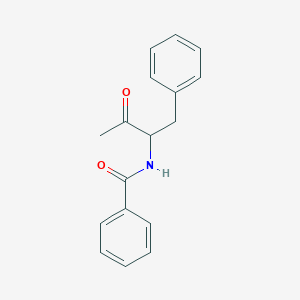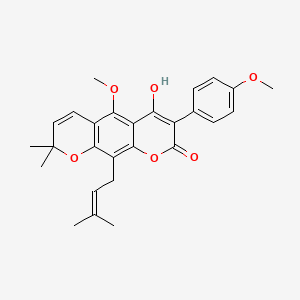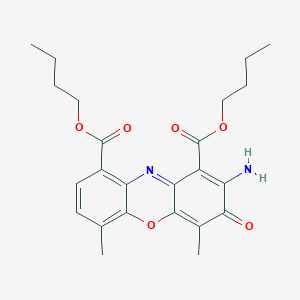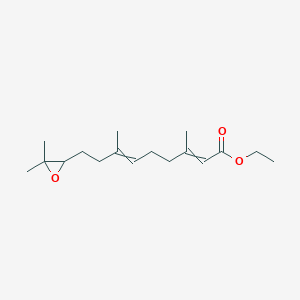
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate is a complex organic compound with a unique structure that includes an oxirane ring and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent to introduce the ethyl group, followed by the formation of the oxirane ring through an epoxidation reaction. The reaction conditions often require a solvent such as dichloromethane and a catalyst like m-chloroperbenzoic acid (m-CPBA) to facilitate the epoxidation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain the optimal conditions for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces diols.
Wissenschaftliche Forschungsanwendungen
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pathways involved may include the inhibition of enzymes or the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 9-(3,3-dimethyloxiran-2-YL)-3,7-dimethylnona-2,6-dienoate can be compared with other similar compounds such as:
9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol: This compound has a similar structure but differs in the functional groups attached to the oxirane ring.
(S)-9-(3,3-Dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dien-1-ol: This stereoisomer has different spatial arrangement of atoms, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.
Eigenschaften
CAS-Nummer |
23292-47-9 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
ethyl 9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C17H28O3/c1-6-19-16(18)12-14(3)9-7-8-13(2)10-11-15-17(4,5)20-15/h8,12,15H,6-7,9-11H2,1-5H3 |
InChI-Schlüssel |
FEIHUAQVMJJDSB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)CCC=C(C)CCC1C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
